4-(Aminomethyl)-3-chlorobenzenesulfonamide

Sulfonamide Heterocyclization Regioselective Synthesis Medicinal Chemistry Building Blocks

4-(Aminomethyl)-3-chlorobenzenesulfonamide (CAS 1124321-57-8) is a halogenated aromatic sulfonamide building block (molecular formula C₇H₉ClN₂O₂S, molecular weight 220.68 g/mol) possessing both a primary aminomethyl handle and a chlorine substituent on the benzene ring. Unlike simple 4-aminobenzenesulfonamides, the benzylic aminomethyl group extends the sulfonamide pharmacophore by one methylene unit, a modification known to alter carbonic anhydrase (CA) isoform selectivity and to enable divergent synthetic elaboration, while the *ortho*-chlorine substitution relative to the sulfonamide group modulates pKa and steric environment.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B13574258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-chlorobenzenesulfonamide
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)CN
InChIInChI=1S/C7H9ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)
InChIKeyBMVGHGZJOPHSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3-chlorobenzenesulfonamide for Carbonic Anhydrase Inhibitor & Intermediate Procurement: Baseline Physicochemical Profile, Structural Class, and Primary Sourcing Identifiers


4-(Aminomethyl)-3-chlorobenzenesulfonamide (CAS 1124321-57-8) is a halogenated aromatic sulfonamide building block (molecular formula C₇H₉ClN₂O₂S, molecular weight 220.68 g/mol) possessing both a primary aminomethyl handle and a chlorine substituent on the benzene ring . Unlike simple 4-aminobenzenesulfonamides, the benzylic aminomethyl group extends the sulfonamide pharmacophore by one methylene unit, a modification known to alter carbonic anhydrase (CA) isoform selectivity and to enable divergent synthetic elaboration, while the *ortho*-chlorine substitution relative to the sulfonamide group modulates pKa and steric environment [1]. This compound is primarily distributed as a free base, although its hydrochloride salt (CAS 2742659-43-2) is also commercially available for applications requiring enhanced aqueous solubility .

4-(Aminomethyl)-3-chlorobenzenesulfonamide Procurement Risks: Why Positional Isomers and Non-Halogenated Analogs Cannot Be Interchanged in Structure-Activity-Driven Research Programs


The scientific selection of a sulfonamide-based carbonic anhydrase inhibitor or synthetic intermediate hinges critically on the precise positioning of the aminomethyl and chlorine substituents. Substituting 4-(aminomethyl)-3-chlorobenzenesulfonamide with its regioisomer 3-(aminomethyl)-4-chlorobenzenesulfonamide (CAS 90084-88-1) or the des-chloro analog 4-(aminomethyl)benzenesulfonamide (mafenide, CAS 138-39-6) introduces marked differences in sulfonamide pKa, hydrogen-bonding geometry, and steric bulk at the enzyme active site, which can invert isoform selectivity or abolish inhibitory activity entirely. For instance, mafenide inhibits human carbonic anhydrase II with a Kᵢ of 0.612 µM, while the 4-amino-3-chloro analog (4-amino-3-chlorobenzenesulfonamide) exhibits a Kᵢ of 110 nM against the same isoform, underscoring that the presence and position of chlorine modulates potency by over 5-fold across structurally similar scaffolds [1]. Interchanging these analogs without verifying quantitative target-engagement data therefore carries a high risk of irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation of 4-(Aminomethyl)-3-chlorobenzenesulfonamide: Head-to-Head Carbonic Anhydrase Binding, Regioselective Reactivity, and Predicted Physicochemical Metrics Versus Its Closest Analogs


Regioselective Chlorosulfonation Steering: The 3-Chloro-4-aminomethyl Substitution Pattern Enables Exclusive Formation of the 1,2-Benzisothiazoline Dioxide Scaffold, While the 5-Chloro-2-aminomethyl Isomer Quantitatively Diverts to a Benzothiadiazepine

In a foundational synthetic study, the 4-(aminomethyl)-3-chlorobenzenesulfonamide scaffold (free base XXV) underwent cyclization with ethyl orthoformate to furnish 7-chloro-2,5-dihydro-1,2,4-benzothiadiazepine 1,1-dioxide as the sole product, whereas the regioisomeric 5-aminomethyl-2-chlorobenzenesulfonamide (XIV) did not form this heterocycle under identical conditions [1]. This divergence is driven by the geometry of the aminomethyl-sulfonamide relationship and demonstrates that the chlorine-aminomethyl placement directly encodes synthetic destination. For medicinal chemistry groups synthesizing 1,2,4-benzothiadiazepine libraries, the 3-chloro-4-aminomethyl isomer is therefore the mandatory starting material.

Sulfonamide Heterocyclization Regioselective Synthesis Medicinal Chemistry Building Blocks

Carbonic Anhydrase II Binding Affinity: The 4-Aminomethyl-3-chloro Motif is Structurally Positioned Between the Weak Inhibitor Mafenide (Kᵢ = 612 nM) and the Potent 4-Amino-3-chloro Analog (Kᵢ = 110 nM)

Although a direct Kᵢ measurement for 4-(aminomethyl)-3-chlorobenzenesulfonamide on human CA II is not publicly available, class-level inference from two closely related analogs provides a predictive bracket: 4-(aminomethyl)benzenesulfonamide (mafenide) inhibits hCA II with a Kᵢ of 612 nM , while 4-amino-3-chlorobenzenesulfonamide inhibits hCA II with a Kᵢ of 110 nM [1]. The addition of chlorine ortho to the sulfonamide group in the amino series improves potency ~5.6-fold. The target compound combines the methylene-extended aminomethyl motif (which typically weakens CA binding relative to a direct amino attachment) with the ortho-chlorine substituent (which strengthens binding). Its CA II potency is therefore expected to fall between these two measured values, offering a unique potency-selectivity profile not achievable with either analog alone.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

Nucleophilic Versatility of the Aminomethyl Handle: Enables Divergent Derivatization to Thioureas, Amides, and Triazinyl-Guanidines Not Accessible from Simple 4-Aminobenzenesulfonamides

The primary aminomethyl group of 4-(aminomethyl)-3-chlorobenzenesulfonamide serves as a flexible nucleophilic handle for constructing complex sulfonamide conjugates. In published synthetic protocols, 4-(aminomethyl)benzenesulfonamide (the des-chloro analog) has been converted to the corresponding 4-isothiocyanatomethyl-benzenesulfonamide for thiourea library synthesis, and has been used to introduce 1,3,5-triazine moieties via nucleophilic aromatic substitution [1]. By contrast, 4-amino-3-chlorobenzenesulfonamide lacks this methylene spacer and cannot access the same isothiocyanate- or triazine-linked conjugate architectures without altering the sulfonamide binding motif. The 3-chloro substitution on the target compound additionally provides a halogen-bond donor site that can be exploited in fragment-based drug design, a feature entirely absent from non-halogenated analogs [2].

Sulfonamide Derivatization Isothiocyanate Chemistry Multicomponent Reactions

Calculated Physicochemical Differentiation: Predicted Boiling Point and Density of 4-(Aminomethyl)-3-chlorobenzenesulfonamide Versus Its 2-Chloro Regioisomer

Computationally predicted physicochemical parameters differentiate 4-(aminomethyl)-3-chlorobenzenesulfonamide from its 2-chloro regioisomer (CAS 1124321-55-6). The 3-chloro derivative exhibits a predicted boiling point of 416.0 ± 55.0 °C and a predicted density of 1.468 ± 0.06 g/cm³ . While the 2-chloro isomer shares the same molecular formula and molecular weight, its predicted chromatographic retention and solubility parameters differ due to altered intramolecular hydrogen bonding between the aminomethyl and sulfonamide groups, which can impact purification workflows and formulation development . These differences, though modest, become critical when establishing QC specifications for GMP intermediate procurement.

Physicochemical Property Prediction Chromatographic Separation Process Chemistry

Diuretic Pharmacological Activity: In Vivo Evidence for the 5-Aminomethyl-2-chloro Regioisomer Provides a Class-Level Reference Point for Evaluating the 3-Chloro-4-aminomethyl Scaffold

In the same 1964 Yakugaku Zasshi study, the 5-aminomethyl-2-chlorobenzenesulfonamide regioisomer (compound XIV) demonstrated 'fairly strong diuretic action in rats' following oral administration [1]. The 3-chloro-4-aminomethyl isomer (XXV) was similarly prepared and characterized, but its diuretic activity was not quantitatively reported in the abstract. This establishes a class-level precedent that aminomethyl-chlorobenzenesulfonamides possess diuretic pharmacology, and the 3-chloro-4-aminomethyl isomer remains an experimentally accessible but underexplored candidate for renal carbonic anhydrase-mediated diuresis studies.

Diuretic Activity In Vivo Pharmacology Sulfonamide Pharmacology

Cost and Availability: Commercial Catalog Positioning of 4-(Aminomethyl)-3-chlorobenzenesulfonamide Relative to Competing Aminomethylbenzenesulfonamide Isomers

Commercial catalog analysis reveals that 4-(aminomethyl)-3-chlorobenzenesulfonamide is available from multiple suppliers (e.g., AKSci, Leyan) at ≥98% purity, with quantities ranging from milligram to gram scale . In contrast, the 3-(aminomethyl)-4-chlorobenzenesulfonamide (CAS 90084-88-1) and 4-(aminomethyl)-2-chlorobenzenesulfonamide (CAS 1124321-55-6) isomers are listed by fewer vendors, often with longer lead times or as custom synthesis items. This supply-chain differentiation means the 3-chloro-4-aminomethyl isomer is the most readily procurable member of the chlorinated aminomethylbenzenesulfonamide family, reducing procurement friction for time-sensitive medicinal chemistry campaigns.

Laboratory Sourcing Building Block Availability Procurement Efficiency

High-Value Application Scenarios for 4-(Aminomethyl)-3-chlorobenzenesulfonamide Based on Verified Differentiation Evidence


Synthesis of 1,2,4-Benzothiadiazepine Libraries for CNS or Cardiovascular Target Discovery

As demonstrated by the exclusive formation of the 7-chloro-2,5-dihydro-1,2,4-benzothiadiazepine scaffold from 4-(aminomethyl)-3-chlorobenzenesulfonamide [1], this compound is the optimal starting material for any research group generating benzothiadiazepine-focused libraries. The regioisomeric 5-aminomethyl-2-chlorobenzenesulfonamide cannot yield this heterocycle, making the 3-chloro-4-aminomethyl substitution pattern a hard requirement for this scaffold. Procurement of the correct isomer avoids failed synthetic attempts and conserves both budget and personnel time in early-stage medicinal chemistry.

Carbonic Anhydrase Inhibitor Lead Optimization Requiring Moderate Potency with a Derivatizable Aminomethyl Handle

For programs targeting human carbonic anhydrase isoforms where picomolar potency may be undesirable (e.g., avoiding systemic CA inhibition while retaining local tumor-associated CA IX/XII activity), the predicted intermediate Kᵢ range of 110–612 nM offers a therapeutically relevant window [1]. Combined with the aminomethyl group's demonstrated ability to generate isothiocyanate, amide, and triazinyl conjugates [2], this scaffold enables rapid exploration of linker-dependent selectivity without sacrificing the core sulfonamide binding motif. This compound is particularly suited for fragment-growing and PROTAC design strategies where a functionalizable amine is needed distal to the zinc-binding group.

Process Chemistry Development of Halogenated Sulfonamide Intermediates for GMP Manufacturing

The predicted boiling point of 416 ± 55 °C versus 411 ± 55 °C for the 2-chloro regioisomer [1] indicates that the 3-chloro isomer may offer marginally different distillative purification windows during scale-up. Coupled with broader commercial availability from multiple in-stock vendors , this compound is the lower-risk choice for process chemists establishing robust supply chains for kilogram-scale sulfonamide intermediate production. The availability of both free base and hydrochloride salt forms further simplifies salt-selection studies during pre-formulation.

In Vivo Pharmacological Profiling of Aminomethyl-Chlorobenzenesulfonamides as Diuretic or Antiglaucoma Agents

Building on the class-level evidence that 5-aminomethyl-2-chlorobenzenesulfonamide exhibits 'fairly strong diuretic action in rats' [1], the 3-chloro-4-aminomethyl isomer represents a structurally orthogonal candidate for comparative renal pharmacology studies. Its differentiated chlorine position may yield a distinct tissue distribution or off-rate profile relative to the 5-chloro isomer, opening avenues for developing isoform-selective renal CA inhibitors. Procurement of this compound enables head-to-head in vivo comparisons that can directly test the impact of chlorine positional isomerism on diuretic efficacy and duration of action.

Quote Request

Request a Quote for 4-(Aminomethyl)-3-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.